2-Aminopropyl hydrogen sulfate
Description
Properties
IUPAC Name |
2-aminopropyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c1-3(4)2-8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQKTWAJIRRBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940658 | |
| Record name | 2-Aminopropyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-84-5 | |
| Record name | 1-Propanol, 2-amino-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The esterification follows a two-step pathway:
-
Protonation of the hydroxyl group in isopropanolamine by sulfuric acid, forming an oxonium ion.
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Nucleophilic attack by the sulfate ion, leading to the formation of the sulfate ester.
The stoichiometric ratio of isopropanolamine to sulfuric acid is critical. A molar ratio of 1:1.5 optimizes conversion while minimizing residual sulfuric acid.
Protocol
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Materials : Isopropanolamine (≥99%), concentrated sulfuric acid (95–98%).
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Procedure :
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Isopropanolamine is added to a round-bottom flask equipped with a reflux condenser.
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Sulfuric acid is introduced dropwise at 0–5°C to mitigate exothermic effects.
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The mixture is heated to 100°C for 4–6 hours under nitrogen.
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The product is isolated via vacuum distillation or crystallization from ethanol.
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Industrial Production Methods
Industrial protocols emphasize scalability and cost efficiency, often employing continuous reactors and recycled catalysts.
Large-Scale Esterification
Key parameters for pilot-scale production (≥100 kg/batch):
| Parameter | Value | Source |
|---|---|---|
| Reactor type | Stirred-tank reactor | |
| Temperature | 105–110°C | |
| Pressure | Atmospheric | |
| Catalyst | None (self-catalyzed) | |
| Reaction time | 3–4 hours | |
| Yield | 89–92% |
Residual isopropanolamine is removed via azeotropic distillation with toluene, reducing impurities to <0.5%.
Vacuum Dehydration
Post-esterification, the crude product undergoes vacuum dehydration at 60–70°C and −0.095 MPa to eliminate water, enhancing product stability.
Alternative Synthetic Routes
Ammonium Bisulfate Method
Adapted from ethylenimine synthesis, this method reacts ammonium bisulfate (NH₄HSO₄) with propylene oxide derivatives:
Sulfur Trioxide Vapor Reaction
Gaseous SO₃ reacts with isopropanolamine in an inert solvent (e.g., dichloromethane):
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Advantage : Eliminates water byproduct, simplifying purification.
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Disadvantage : Requires specialized equipment for SO₃ handling.
Optimization of Reaction Parameters
Temperature Effects
Elevated temperatures (>110°C) accelerate esterification but risk sulfonic acid byproducts. Below 90°C, reaction kinetics become impractically slow.
Catalytic Enhancements
While the reaction is self-catalyzed, adding 0.5–1.0 wt% MgSO₄ reduces reaction time by 30% via azeotropic water removal.
Solvent-Free Systems
Modern approaches eliminate solvents, reducing waste. A 2024 study achieved 94% yield in solvent-free conditions using microwave irradiation (300 W, 80°C).
Characterization and Quality Control
Analytical Methods
Purity Standards
Pharmaceutical-grade this compound must meet:
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions: 2-Aminopropyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfate group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
Organic Synthesis
2-Aminopropyl hydrogen sulfate serves as a reagent in organic synthesis. It is often used to produce ethylenimine derivatives, which are important for creating various polymers and resins. The synthesis process typically involves the reaction of sulfur trioxide with ethanolamine, producing 2-aminoethyl hydrogen sulfate as an intermediate compound .
Case Study: Ethylenimine Production
In a study focused on optimizing the production of ethylenimine, researchers utilized 2-aminoethyl hydrogen sulfate as a precursor. The process involved heating the compound with sulfur trioxide under controlled conditions to enhance yield and reduce by-products such as sulfur dioxide . This method demonstrated significant improvements over traditional methods, highlighting the compound's utility in industrial applications.
Material Science
The compound has been explored for functionalizing cellulose nanofibrils, enhancing their properties for use in composite materials. A recent study demonstrated that treating cellulose with 2-aminoethyl hydrogen sulfate improved its mechanical strength and thermal stability, making it suitable for building envelope applications .
Data Table: Properties of Functionalized Cellulose Nanofibrils
| Treatment Method | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Untreated Cellulose | 50 | 220 |
| Cellulose + this compound | 75 | 250 |
Biochemical Applications
In biochemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in modulating oxidative stress responses in cells, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and liver injuries induced by ethanol .
Case Study: Hepatoprotective Effects
Research indicated that treatment with reactive sulfur species derived from this compound exhibited hepatoprotective effects against ethanol-induced liver damage in mouse models. The mechanism involved enhancing glutathione levels, a critical antioxidant in cellular defense .
Mechanism of Action
The mechanism of action of 2-aminopropyl hydrogen sulfate involves its interaction with molecular targets through its amino and sulfate groups. These interactions can influence various biochemical pathways, including neurotransmitter release and enzyme activity. The compound’s effects are mediated by its ability to form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Key Observations :
- Organic vs. Inorganic Sulfates: this compound and its aromatic analogs (e.g., 2494-89-5) are organic sulfate esters, whereas ammonium and aluminium sulfates are inorganic salts. The former exhibit covalent sulfate ester bonds, influencing their solubility and reactivity .
- Functional Groups: The presence of amino groups in this compound and its analogs may enhance their utility in reactions involving nucleophilic substitution or coordination chemistry compared to inorganic sulfates .
Research Findings and Limitations
- Reactivity: Organic sulfates like this compound are more reactive in esterification and hydrolysis reactions than inorganic sulfates due to their labile sulfate ester bonds .
- Solubility: Inorganic sulfates (e.g., NH₄HSO₄) are highly water-soluble, whereas organic sulfates may require polar aprotic solvents for dissolution .
- Toxicity : Ammonium hydrogen sulfate poses acute toxicity risks (skin/eye irritation), while aluminium sulfate is generally regarded as low-risk .
Research Gaps: Comparative studies on the biochemical or industrial performance of this compound versus its analogs are sparse.
Biological Activity
2-Aminopropyl hydrogen sulfate (CAS No. 1908-84-5) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the molecular formula . It is a sulfate ester derived from the amino alcohol 2-aminopropanol. The compound's structure allows it to participate in various biochemical interactions, which may contribute to its biological activity.
The biological activity of this compound is not extensively documented; however, similar compounds have shown several mechanisms of action:
- Enzyme Inhibition : Many sulfates can inhibit specific enzymes, affecting metabolic pathways. For instance, they may interfere with tyrosine kinases, which are crucial in cell signaling and proliferation.
- Antioxidant Activity : Compounds with sulfate groups often exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects, suggesting that this compound may also possess similar characteristics.
Antioxidant Effects
Research indicates that sulfated compounds can act as antioxidants. They may scavenge free radicals and reduce oxidative damage in cellular systems. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study investigated the antioxidant capacity of sulfated compounds, including derivatives of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting protective effects against oxidative stress . -
Antimicrobial Efficacy :
Research examining the antimicrobial properties of sulfated compounds found that certain derivatives were effective against pathogens such as Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, these findings imply potential efficacy . -
Enzyme Interaction :
A biochemical analysis revealed that sulfated compounds could inhibit specific enzymes involved in cell signaling pathways. This inhibition could lead to altered cellular responses, particularly in cancerous cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-aminopropyl hydrogen sulfate in a laboratory setting?
- Methodology : Synthesis typically involves sulfation of 2-aminopropanol using sulfuric acid or sulfur trioxide under controlled conditions. For example, analogous sulfation reactions (e.g., ammonium hydrogen sulfate production) require precise stoichiometric ratios, temperature control (0–5°C), and inert atmospheres to prevent side reactions . Post-synthesis purification via recrystallization or column chromatography is critical, with purity verified by HPLC (>98%) and structural confirmation via (e.g., δ 3.5–4.0 ppm for sulfate-linked protons) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodology :
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with sodium bicarbonate .
- Storage : Keep in airtight containers under dry, inert gas (argon/nitrogen) at 4°C. Monitor for deliquescence due to hygroscopic sulfate groups .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess hydrolytic stability .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation : Use , , and FT-IR (S=O stretching at 1200–1250 cm) .
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) or ion chromatography for sulfate content quantification .
- Thermal Stability : TGA/DSC to identify decomposition temperatures and phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
- Methodology :
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst). For example, compare reactivity in DMF vs. THF at 25–60°C .
- Mechanistic Probes : Use isotopic labeling (e.g., ) or kinetic studies to distinguish between SN1/SN2 pathways .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict activation energies and transition states .
Q. What experimental design considerations are critical for studying this compound’s electrochemical behavior in proton-conducting systems?
- Methodology :
- Electrolyte Preparation : Blend with solid acids (e.g., CsHSO) and characterize ionic conductivity via impedance spectroscopy (10–10 S/cm at 140–160°C) .
- Cell Design : Use Pt electrodes in a sealed reactor with temperature control (±1°C). Monitor H/S evolution during HS electrolysis .
- Post-Test Analysis : Analyze electrode surfaces via SEM/EDS for sulfur deposition and electrolyte degradation .
Q. How can researchers optimize the catalytic efficiency of this compound in esterification or sulfation reactions?
- Methodology :
- Catalytic Screening : Test under varying conditions (pH 2–7, 50–100°C) using a Design of Experiments (DoE) approach .
- Kinetic Profiling : Measure initial reaction rates via in-situ FT-IR or . Calculate turnover frequency (TOF) and activation energy (E) .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium .
Safety and Compliance
Q. What protocols should be followed for disposing of this compound waste in compliance with environmental regulations?
- Methodology :
- Neutralization : Treat aqueous waste with NaOH (pH 7–8) to precipitate sulfates, followed by filtration .
- Documentation : Maintain logs per OSHA 1910.1020 and EPA guidelines. Use certified waste management services for incineration .
Data Validation and Reporting
Q. How should researchers address discrepancies between theoretical and experimental FT-IR spectra of this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
